

In-Depth Technical Guide: Structure Elucidation of 3-Bromo-N-methylbenzylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-N-methylbenzylamine**

Cat. No.: **B151466**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and analytical characterization of **3-Bromo-N-methylbenzylamine**. The information contained herein is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Compound Identification and Physical Properties

3-Bromo-N-methylbenzylamine is a substituted aromatic amine with the bromine atom positioned at the meta-position of the benzyl ring.

Identifier	Value	Source
IUPAC Name	1-(3-bromophenyl)-N-methylmethanamine	N/A
CAS Number	67344-77-8	[1] [2]
Molecular Formula	C ₈ H ₁₀ BrN	[1]
Molecular Weight	200.08 g/mol	[1] [2]
Appearance	Colorless to light yellow liquid	N/A
Boiling Point	231-232 °C	[2]
Density	1.461 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.5650	[2]

Structural Elucidation: Spectroscopic Analysis

While specific experimental spectra for **3-Bromo-N-methylbenzylamine** are not readily available in public databases, a detailed prediction of its spectral characteristics can be made based on its structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons, the N-H proton, and the N-methyl protons.

- Aromatic Protons (δ 7.0-7.5 ppm): Four signals in the aromatic region, corresponding to the four protons on the substituted benzene ring. The splitting patterns will be complex due to meta and ortho coupling.
- Benzylic Protons (-CH₂-) (δ ~3.7 ppm): A singlet or a doublet (if coupled to the N-H proton) integrating to two protons.
- N-H Proton (variable): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

- N-Methyl Protons (-CH₃) (δ ~2.4 ppm): A singlet or a doublet (if coupled to the N-H proton) integrating to three protons.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the bromine atom (C-Br) will be significantly shifted.
- Benzylic Carbon (-CH₂-) (δ ~55-60 ppm): One signal for the benzylic carbon.
- N-Methyl Carbon (-CH₃) (δ ~35-40 ppm): One signal for the N-methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Mode
N-H	3300-3500 (broad)	Stretching
C-H (aromatic)	3000-3100	Stretching
C-H (aliphatic)	2850-2960	Stretching
C=C (aromatic)	1450-1600	Stretching
C-N	1000-1250	Stretching
C-Br	500-600	Stretching

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

- Molecular Ion Peak (M⁺): An intense peak at m/z 200 and 202 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic

abundance of ^{79}Br and ^{81}Br).

- Major Fragmentation Peaks:

- Loss of a bromine atom.
- Cleavage of the benzylic C-N bond, leading to the formation of the tropylium ion or related fragments.
- Loss of the methyl group.

Experimental Protocols

Synthesis of 3-Bromo-N-methylbenzylamine

A plausible synthetic route involves the reductive amination of 3-bromobenzaldehyde with methylamine.

Materials:

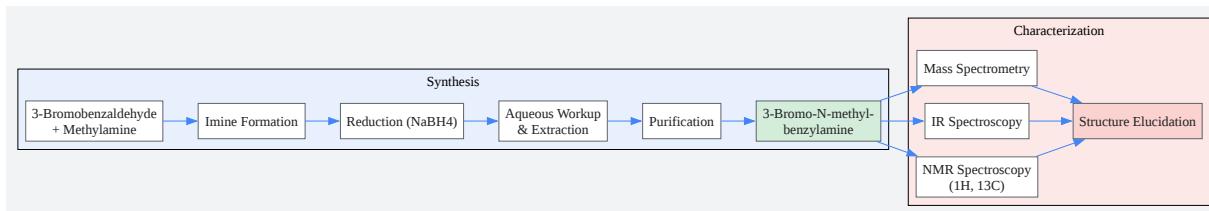
- 3-Bromobenzaldehyde
- Methylamine (solution in THF or ethanol)
- Sodium borohydride (NaBH_4) or Sodium triacetoxyborohydride (STAB)
- Methanol or Dichloromethane (DCM) as solvent
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether or Ethyl acetate for extraction
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve 3-bromobenzaldehyde (1 equivalent) in methanol or DCM.

- Add a solution of methylamine (1.2-1.5 equivalents) to the aldehyde solution and stir at room temperature for 1-2 hours to form the imine intermediate.
- Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents) in portions.
- Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
- Quench the reaction by the slow addition of water.
- Acidify the mixture with 1M HCl and wash with diethyl ether to remove any unreacted aldehyde.
- Basify the aqueous layer with 2M NaOH until pH > 10.
- Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- The product can be further purified by column chromatography or distillation.

Characterization Methods


- NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra should be acquired on a 300 MHz or higher field spectrometer.
- IR Spectroscopy: The IR spectrum can be obtained using a neat sample between NaCl plates or as a thin film on a KBr pellet with an FTIR spectrometer.
- Mass Spectrometry: Mass spectra can be recorded using electron ionization (EI) or electrospray ionization (ESI) techniques.

Visualizations

Chemical Structure

Caption: Chemical structure of **3-Bromo-N-methylbenzylamine**.

Experimental Workflow for Characterization

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and characterization.

Potential Biological Significance

Benzylamine derivatives are known to exhibit a wide range of biological activities. While specific data for **3-Bromo-N-methylbenzylamine** is scarce, related compounds have shown potential as:

- Enzyme Inhibitors: The benzylamine moiety is a common scaffold in the design of enzyme inhibitors.
- Receptor Ligands: Substituted benzylamines can interact with various receptors in the central nervous system.
- Antimicrobial Agents: Some benzylamine derivatives have demonstrated antibacterial and antifungal properties.

The introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity or altering its metabolic profile. Further research is warranted to explore the specific biological effects of **3-Bromo-N-methylbenzylamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 3-Bromo-N-methylbenzylamine 97 67344-77-8 [sigmaaldrich.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Structure Elucidation of 3-Bromo-N-methylbenzylamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151466#3-bromo-n-methylbenzylamine-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com